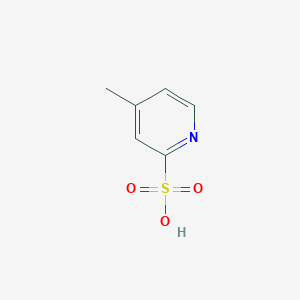

4-methylpyridine-2-sulfonic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-2-3-7-6(4-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPONZDBBPJRDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376492 | |

| Record name | 4-methylpyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18616-04-1 | |

| Record name | 4-Methyl-2-pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18616-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methylpyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Organic Reactions and Transformations of 4 Methylpyridine 2 Sulfonic Acid

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring's reactivity is heavily influenced by the nitrogen heteroatom, which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the positions ortho and para (2-, 4-, and 6-) to the nitrogen. chemistry-online.comyoutube.comquimicaorganica.org The presence of a deactivating sulfonic acid group at the 2-position and an activating methyl group at the 4-position further modulates this inherent reactivity.

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which is often compared to the deactivating effect of a nitro group in benzene. youtube.comquimicaorganica.org Any electrophilic attack is directed towards the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quimicaorganica.org However, the reaction conditions required are typically harsh. quimicaorganica.org The formation of N-oxides can be employed to facilitate electrophilic substitution at the 4-position under milder conditions. quimicaorganica.org

Nucleophilic Substitution: In contrast, the pyridine ring is activated towards nucleophilic substitution, especially at the 2- and 4-positions, where the electronegative nitrogen can stabilize the anionic intermediate (a Meisenheimer-like complex). chemistry-online.comquora.com A leaving group at the 2-position, such as the sulfonic acid group (or more commonly, a derivative like a sulfonyl chloride), can be displaced by strong nucleophiles. The Chichibabin reaction, for instance, demonstrates the direct amination of pyridine at the 2-position using sodium amide, highlighting the ring's susceptibility to powerful nucleophiles. youtube.com The presence of electron-withdrawing groups enhances the ring's electrophilicity, making substitution more favorable. youtube.com

Ring-Opening and Rearrangement Reactions

While less common than substitution reactions, pyridine derivatives can undergo ring-opening under specific conditions. For instance, N-alkyl pyridinium (B92312) salts can react with nucleophiles like hydroxide (B78521) ions to form pseudobases, which may subsequently undergo ring fission. chemistry-online.com Specific information regarding ring-opening or rearrangement reactions for 4-methylpyridine-2-sulfonic acid itself is not extensively documented in readily available literature, suggesting these are not typical transformations for this compound under standard laboratory conditions.

Transformations Involving the Sulfonic Acid Moiety

The sulfonic acid group is a key functional handle, allowing for a variety of important chemical transformations. These reactions typically begin with the conversion of the sulfonic acid into a more reactive intermediate, such as a sulfonyl chloride.

Conversion to Sulfonates and Sulfonyl Halides

The conversion of sulfonic acids to sulfonyl chlorides is a fundamental transformation, as the sulfonyl chloride is a much more versatile intermediate for subsequent reactions. libretexts.org this compound can be converted to 4-methylpyridine-2-sulfonyl chloride (CAS 341008-95-5). cymitquimica.comchemdad.comscbt.com This is typically achieved using standard chlorinating agents like thionyl chloride or phosphorus oxychloride. The resulting 4-methylpyridine-2-sulfonyl chloride is a reactive compound, sensitive to moisture, which can hydrolyze it back to the sulfonic acid. cymitquimica.com The sulfonyl chloride group is highly reactive towards nucleophiles. cymitquimica.comsmolecule.com

Amidation and Esterification Reactions (Sulfonamides, Sulfonic Esters)

Once converted to the sulfonyl chloride, the compound readily undergoes reactions with amines and alcohols to form sulfonamides and sulfonic esters, respectively. libretexts.orgsmolecule.com

Sulfonamide Formation: The reaction of 4-methylpyridine-2-sulfonyl chloride with primary or secondary amines yields the corresponding N-substituted 4-methylpyridine-2-sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in many therapeutic agents. For example, pyridine-2-sulfonamides have been synthesized as part of the development of potential antitumor agents. acs.orgacs.org

Sulfonic Ester Formation: Similarly, reaction with alcohols in the presence of a base leads to the formation of sulfonic esters.

The table below summarizes these key transformations.

| Starting Material | Reagent(s) | Product Type | Product Example |

| This compound | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | Sulfonyl Halide | 4-Methylpyridine-2-sulfonyl chloride cymitquimica.com |

| 4-Methylpyridine-2-sulfonyl chloride | Primary/Secondary Amine (R-NH₂) | Sulfonamide | N-Alkyl-4-methylpyridine-2-sulfonamide |

| 4-Methylpyridine-2-sulfonyl chloride | Alcohol (R-OH) / Base | Sulfonic Ester | Alkyl 4-methylpyridine-2-sulfonate |

Chemical Modifications at the Methyl Group

The methyl group at the 4-position (also known as the γ-picoline position) is a site for various chemical modifications. wikipedia.org Its protons are acidic due to the electron-withdrawing nature of the pyridine ring, allowing it to be deprotonated by strong bases to form a nucleophilic carbanion.

This reactivity has been exploited for C-C bond formation. For example, after deprotonation with a strong base like lithium diisopropylamide (LDA), the resulting anion of 4-methylpyridine (B42270) can act as a carbon nucleophile. It has been shown to participate in SNAr reactions, for instance, with 4-fluorobenzonitrile, leading to the formation of complex triarylmethane structures. mdpi.com

Furthermore, the methyl group can be directly sulfonylated. Treatment of 4-methylpyridine (4-picoline) derivatives with aryl sulfonyl chlorides in the presence of a base like triethylamine (B128534) (Et₃N) and a catalyst such as DMAP can lead to the formation of aryl picolyl sulfones. nih.govacs.org This reaction proceeds through a proposed N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate and represents a formal sulfonylation of the unactivated picolyl C–H bond. nih.govacs.org

Ammoxidation of the methyl group in 4-methylpyridine is an industrially significant reaction that converts it to 4-cyanopyridine, a precursor for various pharmaceuticals. wikipedia.org

| Reaction Type | Reagent(s) | Product Type |

| Deprotonation / Nucleophilic Attack | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., Ar-F) | Substituted Methane Derivative mdpi.com |

| C-H Sulfonylation | Aryl sulfonyl chloride, Et₃N, DMAP | Aryl Picolyl Sulfone nih.govacs.org |

| Ammoxidation | Ammonia, Oxygen, Catalyst | Cyanopyridine wikipedia.org |

Oxidation and Functionalization of the Alkyl Side Chain

The methyl group at the 4-position of the pyridine ring is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, making the methyl protons acidic and susceptible to a range of transformations.

One of the primary transformations of the methyl group is its oxidation to a carboxylic acid. This reaction converts this compound into 2-sulfonic-isonicotinic acid, a bifunctional molecule with both acidic moieties. The oxidation of a methyl group on a pyridine ring can be achieved using various oxidizing agents. For instance, the oxidation of 4-methylpyridine to isonicotinic acid is a well-established industrial process, often carried out in the gas phase over oxide catalysts or in the liquid phase using strong oxidants. mdpi.com A similar strategy could be applied to this compound.

| Oxidizing Agent | Typical Reaction Conditions | Product | Notes |

| Nitric Acid | Liquid phase, elevated temperature and pressure | 2-sulfonic-isonicotinic acid | A common method for the oxidation of alkylpyridines. mdpi.com |

| Vanadium-based Catalysts | Gas phase, with air/oxygen, 300-400 °C | 2-sulfonic-isonicotinic acid | Offers a potentially greener and more selective route. mdpi.com |

| Potassium Permanganate | Aqueous solution, heating | 2-sulfonic-isonicotinic acid | A classic, strong oxidizing agent for converting alkyl groups to carboxylic acids. |

Beyond oxidation, the methyl group can undergo other functionalization reactions. The acidity of the methyl protons allows for deprotonation with a strong base to form a carbanion. This nucleophilic intermediate can then react with a variety of electrophiles, enabling the introduction of diverse functional groups. nih.gov This strategy provides access to a wide range of derivatives, although specific applications to this compound are not extensively documented in the literature. Potential transformations include the introduction of thioether or ester functionalities. nih.gov

Condensation and Polymerization Reactions

The acidic nature of the methyl protons in 4-methylpyridine derivatives makes them suitable substrates for condensation reactions. vaia.com In such reactions, two molecules combine to form a larger molecule, typically with the elimination of a small molecule like water. vaia.com For this compound, a condensation reaction could be envisioned where the methyl group, after deprotonation, acts as a nucleophile, attacking an electrophilic partner. For example, condensation with an aldehyde like benzaldehyde (B42025) would lead to the formation of a styryl-type derivative. The presence of the sulfonic acid group could potentially influence the reaction by modifying the acidity of the methyl protons or by participating in the reaction itself under certain conditions.

Reactions of this nature are foundational in polymer chemistry, where bifunctional monomers are linked to form long polymer chains. vaia.com Theoretically, if this compound were appropriately functionalized to possess two reactive sites, it could undergo polycondensation to form a polymer. For instance, if the methyl group is oxidized to a carboxylic acid, the resulting 2-sulfonic-isonicotinic acid could potentially be polymerized with a suitable co-monomer, such as a diamine, to form a polyamide.

However, a review of the scientific literature does not reveal specific studies on the polymerization of this compound itself. The thermal polymerization of related compounds, such as polycyclic aromatic hydrocarbons with methyl groups, has been studied, revealing that methyl substituents can play a key role in initiating polymerization at milder temperatures. nih.govprinceton.edu While this suggests the potential for such reactions, dedicated research into the polymerization behavior of this compound is required to establish viable synthetic routes and characterize the resulting polymers.

Coordination Chemistry and Metal Complexes of 4 Methylpyridine 2 Sulfonic Acid

Ligand Properties and Coordination Modes

4-methylpyridine-2-sulfonic acid is a versatile ligand in coordination chemistry. Its structure, featuring a pyridine (B92270) ring substituted with a methyl group and a sulfonic acid group, allows for various modes of interaction with metal ions.

Chelation via Pyridine Nitrogen and Sulfonate Oxygen Atoms

The primary coordination mode of this compound involves chelation, where it binds to a metal center through both the nitrogen atom of the pyridine ring and one of the oxygen atoms of the sulfonate group. This forms a stable five-membered chelate ring. The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the metal ion, while the negatively charged sulfonate group forms an ionic or coordinate bond with the metal. This bidentate chelation is a common feature in the formation of various metal complexes.

Influence of Substituent Position on Coordination Geometry

The position of the methyl and sulfonyl groups on the pyridine ring significantly influences the resulting coordination geometry of the metal complexes. nih.gov The methyl group at the 4-position can exert steric and electronic effects. cymitquimica.com Sterically, it can influence the approach of other ligands to the metal center, potentially distorting the geometry from an ideal conformation. cymitquimica.com Electronically, the methyl group is electron-donating, which can increase the electron density on the pyridine nitrogen, thereby enhancing its donor strength.

The position of the nitrogen atom within the pyridine ring relative to the chelating group is a critical determinant of the final structure of the coordination compound. nih.gov For instance, studies on related pyridine-dicarboxylate esters have shown that the position of the nitrogen donor atom can dictate whether a one-dimensional polymer, a two-dimensional layered structure, or a discrete mononuclear complex is formed. nih.gov This highlights the subtle yet profound impact of isomeric substitution on the supramolecular assembly of coordination complexes. nih.gov

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. jscimedcentral.comnih.gov The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Zn(II), Cu(II), Ni(II), Ru(II), Sm(III))

A variety of transition metal complexes with ligands similar to this compound have been synthesized and studied.

Zn(II) Complexes: Zinc(II) complexes with related pyridine-containing ligands have been shown to form diverse structures, including tetrahedral and octahedral geometries. nih.govmdpi.com For example, a Zn(II) complex with a pyridine and sulfonamide-containing ligand was found to be a non-electrolyte in nature. researchgate.net In another instance, a Zn(II) coordination polymer was synthesized in situ using 4-(pyridin-4-yl)benzoic acid, resulting in a two-dimensional layered structure with enhanced luminescence properties. nih.gov

Cu(II) Complexes: Copper(II) complexes often exhibit square planar or distorted octahedral geometries. nih.govnih.gov The synthesis of Cu(II) complexes with substituted pyridine ligands can lead to the formation of mononuclear or polynuclear structures, depending on the reaction conditions and the nature of the co-ligands. acs.orgnih.gov For instance, Cu(II) complexes with 2-ethylpyridine (B127773) and related hydroxyl pyridine derivatives have been synthesized and structurally characterized, revealing square planar and square pyramidal stereochemistries. nih.gov

Ni(II) Complexes: Nickel(II) can form complexes with various coordination numbers, commonly resulting in octahedral or square planar geometries. jscimedcentral.com The reaction of Ni(II) salts with pyridine-based ligands can yield monomeric or polymeric structures. researchgate.netmdpi.com For example, a Ni(II)-bipyridine complex has been used to modify graphene oxide, creating a nanocomposite with photocatalytic and antibacterial properties. mdpi.com

Ru(II) Complexes: Ruthenium(II) complexes, particularly those with polypyridyl ligands, have attracted significant interest due to their potential applications in medicine. nih.gov These complexes often adopt a distorted octahedral geometry. nih.gov The synthesis of such complexes typically involves the reaction of a Ru(II) precursor with the desired ligands under reflux. nih.gov

Sm(III) Complexes: Samarium(III) complexes with polypyridyl ligands have been synthesized and shown to exhibit interesting luminescence properties. mdpi.com The synthesis often involves the reaction of a samarium salt with the ligand in a suitable solvent mixture. mdpi.comresearchgate.net These complexes can display 8-coordinated geometry. mdpi.com

Formation of Coordination Polymers and Metal-Organic Frameworks

The ability of this compound to act as a bridging ligand, coordinating to two or more metal centers simultaneously, allows for the construction of coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen can coordinate to one metal ion, while the sulfonate group can bridge to another. The specific structure of the resulting polymer or MOF is influenced by the coordination preferences of the metal ion and the geometry of the ligand. For instance, a one-dimensional coordination polymer was formed in a tin(II) chloride complex with 4-methylpyridine (B42270) N-oxide, where the ligand acts as a bridge between tin centers. nih.gov

Spectroscopic Characterization (e.g., X-ray Diffraction, IR, UV-Vis, NMR)

The structural elucidation of these metal complexes relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyridine ring and the sulfonate group upon complexation provide evidence of bonding. For example, a shift in the absorption band of the azomethine group in a related ligand indicated coordination to Zn(II) and Cu(II) ions. researchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Charge transfer bands, from the ligand to the metal (LMCT) or vice versa, and d-d transitions within the metal center can be observed. For instance, UV-Vis spectra have been used to characterize the electronic properties of Cu(II) and Zn(II) complexes with a ditosylated 2-aminopyridine (B139424) ligand. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is a powerful tool for characterizing the structure of diamagnetic complexes in solution. chemicalbook.comchemicalbook.comuci.eduresearchgate.net Chemical shift changes in the ligand's proton and carbon signals upon coordination can elucidate the binding mode. For example, downfield shifts in the aromatic proton signals of a hydrazone ligand upon complexation with tin(IV) indicated coordination. niscpr.res.in

Analysis of Coordination Geometries and Electronic Structures

This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the sulfonate group. This chelation forms a stable five-membered ring, which is a common feature in the coordination chemistry of 2-substituted pyridine ligands. The coordination number and geometry of the resulting metal complex are then further influenced by the number of ligand molecules coordinated and the presence of any co-ligands or solvent molecules in the coordination sphere.

Commonly observed coordination geometries for transition metal complexes with related pyridine-based ligands include octahedral, tetrahedral, and square planar arrangements. digitellinc.comwikipedia.orgjscimedcentral.com For instance, first-row transition metals like Co(II), Ni(II), and Cu(II) can form complexes with varying geometries depending on the reaction conditions and the ligand-to-metal ratio. wikipedia.org

The electronic structures of these complexes are typically investigated using UV-Visible spectroscopy. The electronic spectra of transition metal complexes are characterized by two main types of electronic transitions: d-d transitions and charge-transfer (CT) transitions. dalalinstitute.comfiveable.melibretexts.org

d-d Transitions: These transitions occur between the d-orbitals of the metal ion, which are split in energy by the ligand field. For octahedral complexes, this corresponds to transitions between the t₂g and e_g_ orbitals. These transitions are typically weak in intensity. libretexts.org

Charge-Transfer (CT) Transitions: These are much more intense and involve the transfer of an electron between orbitals that are predominantly metal-in-character and those that are predominantly ligand-in-character. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. libretexts.org

For complexes of this compound, MLCT bands are expected due to the presence of the π-acceptor pyridine ring. The energy of these MLCT bands can be fine-tuned by the substituents on the pyridine ligand. nih.gov The electron-donating methyl group at the 4-position would slightly increase the electron density on the pyridine ring, which could influence the energy of the MLCT transitions compared to an unsubstituted pyridinesulfonic acid ligand.

The electronic absorption spectra of ruthenium(II) complexes with sulfonated bipyridine ligands show intense absorption bands in the visible region, which are assigned to MLCT transitions. rsc.org The exact position of these bands is sensitive to the number of sulfonate groups and their position on the bipyridine framework.

Below are interactive tables summarizing typical coordination geometries and electronic spectral data for analogous transition metal complexes with related pyridine and sulfonated bipyridine ligands.

Table 1: Typical Coordination Geometries of Transition Metal Complexes with Pyridine-based Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Example Complex |

| Cu(II) | Pyridine | Tetragonally Distorted Octahedral | [Cu(py)₄(OTf)₂] |

| Ni(II) | Substituted Pyridine | Square Planar / Tetrahedral | Ni(3-picoline)₂₂ |

| Ru(II) | Sulfonated Bipyridine | Pseudo-Octahedral | [Ru(bp-4,4′-ds)₃]⁴⁻ |

| Zn(II) | Thiol-Oxadiazole | Distorted Tetrahedral | [Zn(C₈H₅N₂OS)₂]n |

Table 2: Illustrative Electronic Spectral Data for Ruthenium(II) Bipyridine Complexes

| Complex | Absorption Maxima (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |

| [Ru(bpy)₃]²⁺ | 452 | 13,000 | MLCT (d → π) |

| [Ru(bp-4,4′-ds)₃]⁴⁻ | 462 | 11,500 | MLCT (d → π) |

| [Ru(bpdc)₃]⁴⁻ | 448 | 14,000 | MLCT (d → π*) |

Data for [Ru(bp-4,4′-ds)₃]⁴⁻ and [Ru(bpdc)₃]⁴⁻ (where bpdc is 2,2′-bipyridine-4,4′-dicarboxylic acid) are included for comparison to illustrate the effect of sulfonate vs. carboxylate substitution on the electronic spectra. rsc.org

The analysis of these analogous systems suggests that metal complexes of this compound would exhibit rich coordination chemistry, forming complexes with various geometries. Their electronic structures would be characterized by both d-d and MLCT transitions, with the latter likely dominating the visible region of their electronic spectra, a feature that is characteristic of many transition metal-pyridine complexes. hhrc.ac.in The presence of both the methyl and sulfonate groups on the pyridine ring would allow for a fine-tuning of the electronic properties of the resulting metal complexes.

Supramolecular Chemistry and Self Assembly of 4 Methylpyridine 2 Sulfonic Acid

Non-Covalent Interactions in Solid-State Structures

The solid-state architecture of 4-methylpyridine-2-sulfonic acid and its derivatives is governed by a combination of non-covalent forces. These interactions, though weaker than covalent bonds, collectively provide the stability for the formation of well-defined crystalline lattices. The primary forces at play are hydrogen bonds, aromatic stacking, and electrostatic interactions.

Hydrogen Bonding Networks Involving Sulfonic Acid and Pyridine (B92270) Moieties

Hydrogen bonding is a dominant force in the crystal packing of this compound. The molecule's zwitterionic form, 4-methylpyridinium-2-sulfonate, features a strong hydrogen bond donor in the pyridinium (B92312) N-H group and excellent acceptors in the sulfonate oxygen atoms. This leads to the formation of a robust and predictable "sulfonate-pyridinium supramolecular synthon". acs.orgrsc.org This synthon is a recurring structural motif where the pyridinium cation and the sulfonate anion are linked by charge-assisted hydrogen bonds, such as N⁺-H···O⁻S.

Table 1: Representative Hydrogen Bond Parameters in Pyridinium Sulfonate Systems

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | System Reference |

|---|---|---|---|---|---|

| N⁺-H···O⁻ | ~0.9-1.0 | ~1.7-1.9 | ~2.7-2.9 | ~160-175 | Metanilic acid & Pyridyl derivatives acs.orgacs.org |

| O-H···O⁻ | ~0.8-0.9 | ~1.8-2.0 | ~2.6-2.8 | ~165-178 | Sulfonic acid salts researchgate.net |

| C-H···O | ~0.9-1.0 | ~2.3-2.6 | ~3.2-3.5 | ~140-160 | General organic crystals |

Note: This table presents typical data from analogous systems, as specific crystallographic data for this compound is not widely available. The interactions are primarily charge-assisted hydrogen bonds.

Aromatic Stacking Interactions (π-π Interactions)

The geometry of these interactions can vary, from parallel-displaced to T-shaped arrangements, with typical centroid-to-centroid distances ranging from 3.4 to 3.8 Å. nih.gov These stacking interactions can lead to the formation of one-dimensional columns or two-dimensional layered structures within the crystal. nih.gov The presence of substituents on the aromatic ring, such as the methyl group in this compound, can influence the stacking geometry and strength due to steric and electronic effects. nih.gov In some molecular complexes, intense coloring has been attributed to extended π-stacking of pyridyl ligands. acs.org

Cation-Anion Interactions and Electrostatic Forces

In its zwitterionic state, this compound is essentially an intramolecular salt. The formal positive charge on the pyridinium nitrogen and the negative charge distributed across the sulfonate oxygen atoms create strong electrostatic interactions. These cation-anion forces are non-directional but are fundamental to the cohesion of the crystal lattice, complementing the more directional hydrogen bonds. nih.gov

These electrostatic forces are a key component of the robust sulfonate-pyridinium synthon, where the ionic attraction between the sulfonate and pyridinium groups significantly strengthens the associated hydrogen bonds. acs.orgacs.org The interplay between these strong electrostatic forces and the weaker, yet numerous, van der Waals interactions and π-π stacking determines the final, most stable packing arrangement of the molecules in the solid state.

Design and Assembly of Supramolecular Architectures

The predictable and robust nature of the non-covalent interactions involving the this compound scaffold allows for its use as a building block in crystal engineering. By introducing other molecules (coformers), it is possible to design and assemble novel supramolecular architectures with tailored properties.

Cocrystals and Pseudopolymorphs

This compound is a prime candidate for forming cocrystals, which are crystalline structures containing two or more different molecular components in a stoichiometric ratio. The formation of cocrystals is driven by the same non-covalent interactions discussed previously, particularly hydrogen bonding. By pairing this compound with other molecules that have complementary functional groups (e.g., carboxylic acids, amides), it is possible to form new, stable crystalline solids.

The synthesis of cocrystals can often be achieved through methods like liquid-assisted grinding or solvent evaporation. nih.gov The resulting cocrystals may exhibit different physicochemical properties, such as solubility or stability, compared to the individual components. Furthermore, the inclusion of solvent molecules (like water or alcohols) into the crystal lattice can lead to the formation of pseudopolymorphs (or solvates), where the solvent molecules play a crucial role in the hydrogen-bonding network. nih.gov

Table 2: Examples of Cocrystal Formation with Related Compounds

| API/Coformer 1 | Coformer 2 | Method | Key Interaction | Reference |

|---|---|---|---|---|

| Sulfadimidine | 4-Aminosalicylic acid | Liquid-assisted milling, Spray drying | N-H···O, O-H···N | nih.gov |

| Sulfadiazine | 4-Picoline (4-Methylpyridine) | Solvent evaporation | N-H···N | nih.gov |

| Isoniazid | 4-Aminosalicylic acid | Grinding | N-H···O, O-H···N | nih.gov |

Note: This table shows examples of cocrystals formed from molecules containing pyridine or sulfonic acid/amide functionalities, illustrating the potential of these groups to form cocrystal structures.

Host-Guest Systems and Inclusion Compounds

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. nih.gov While this compound itself is more likely to act as a guest, its constituent parts suggest its potential role in such systems. The pyridine moiety is known to form inclusion complexes with host molecules like cyclodextrins.

Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. oatext.com They can encapsulate nonpolar parts of guest molecules, such as the aromatic ring of this compound, in aqueous solutions. nih.gov This encapsulation can alter the guest's properties, for instance, by increasing its aqueous solubility or stability. The formation of such an inclusion complex is confirmed by techniques like NMR spectroscopy, which detects shifts in the proton signals of both the host and the guest upon complexation. nih.govmdpi.com

Table 3: Characterization of Host-Guest Inclusion Complexes | Host | Guest Type | Stoichiometry | Characterization Technique | Key Observation | Reference | |---|---|---|---|---| | β-Cyclodextrin | Dicationic Ionic Liquid | 1:1 | ¹H NMR, XRD, TGA | Upfield shift of guest proton signals | nih.gov | | α-Cyclodextrin | Mephenesin | 1:1 | ¹H NMR, FT-IR, TGA | Changes in chemical shifts and thermal stability | researchgate.net | | Methyl-β-cyclodextrin | Sulfamethazine | 1:1 | ¹H NMR, 2D ROESY | Shielding effect on protons inside the cavity | nih.gov | Note: This table provides examples of inclusion complexes with cyclodextrins, demonstrating the principles and methods applicable to the study of potential complexes involving this compound.

Directional Control in Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, which relies on the control of intermolecular interactions. The directional nature of non-covalent bonds is key to predicting and achieving specific crystal packing. For 4-methylpyridinium-2-sulfonate, the primary interactions that provide directional control are the strong and highly directional hydrogen bonds originating from the pyridinium N⁺-H group and the sulfonate oxygen atoms.

Hydrogen Bonding Synthons: The most predictable and robust interaction in the crystal structure of pyridinium sulfonates is the charge-assisted hydrogen bond between the pyridinium donor (N⁺-H) and the sulfonate acceptor (O⁻). This interaction forms a recurring and stable structural motif known as a supramolecular synthon. acs.orgacs.orgrsc.org In the case of 4-methylpyridinium-2-sulfonate, several hydrogen bonding patterns can be anticipated:

Dimeric Motifs: Two zwitterionic molecules can form a centrosymmetric dimer through a pair of N⁺-H···O⁻-S hydrogen bonds. This creates a stable, eight-membered ring motif.

Chain Formations: The molecules can assemble into one-dimensional (1D) chains. For instance, the N⁺-H group of one molecule can donate a hydrogen bond to a sulfonate oxygen of a neighboring molecule, which in turn donates to the next, propagating a chain. rsc.org

Influence of the Methyl Group: The methyl group at the 4-position is not merely a passive substituent. It influences the electronic properties of the pyridine ring and introduces steric factors that affect the crystal packing. It can participate in weaker C-H···O hydrogen bonds, further stabilizing the crystal lattice and providing an additional layer of directional control. The steric bulk of the methyl group can also direct the assembly to favor certain motifs over others, preventing overly dense packing and potentially leading to the formation of more complex, non-centrosymmetric structures.

Expected Crystallographic Data: While no specific crystal structure data for this compound has been published, we can anticipate the types of parameters that would be observed. The table below is a hypothetical representation based on typical values found in related pyridinium sulfonate structures.

| Parameter | Expected Value / Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Likely centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Hydrogen Bond (N⁺-H···O⁻) | Bond distance of approximately 2.6-2.8 Å |

| Molecular Conformation | Zwitterionic form |

| Primary Supramolecular Motif | Dimer, 1D chain, or 2D layered network |

The precise arrangement and the resulting crystal symmetry would be a delicate balance between the strong, charge-assisted hydrogen bonds, weaker secondary interactions, and the steric demands of the methyl and sulfonate groups. The study of such systems provides fundamental insights into the rational design of functional crystalline materials.

Catalytic Applications and Mechanistic Studies Involving 4 Methylpyridine 2 Sulfonic Acid

Role as an Organic Catalyst (Brønsted Acid)

The structure of 4-methylpyridine-2-sulfonic acid, featuring a strongly acidic sulfonic acid group, suggests its potential as a Brønsted acid catalyst. However, specific applications and mechanistic studies in this capacity are limited in currently accessible literature.

Acid-Catalyzed Organic Transformations (e.g., Esterification)

Solid acid catalysts, particularly those functionalized with sulfonic acid groups (-SO₃H), are widely recognized for their effectiveness in promoting organic reactions such as esterification. They offer advantages over liquid mineral acids like sulfuric acid by being reusable, less corrosive, and more environmentally benign. Various materials, including polymers, silica (B1680970), and carbon, have been functionalized with sulfonic acid groups for this purpose. For instance, sulfonic acid-functionalized magnetic polymers have shown high reactivity in the esterification of propionic acid with methanol (B129727). researchgate.net Similarly, other solid acids like phospho sulfonic acid and boron sulfonic acid have been employed effectively. ut.ac.irsphinxsai.com

Despite the general utility of sulfonic acids in esterification, specific research detailing the use of This compound for this transformation is not prominently available. While computational studies have been conducted on its electronic properties for applications in dye synthesis, its performance data, such as conversion rates and yields in acid-catalyzed reactions like esterification, remain to be documented in dedicated studies. researchgate.net

Activation of Reactants through Proton Transfer

The fundamental mechanism of any Brønsted acid catalyst involves the activation of a reactant through proton transfer. For this compound, the sulfonic acid group would donate a proton to a substrate (e.g., the carbonyl oxygen of a carboxylic acid in an esterification reaction), thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Studies on the gas-phase oxidation of the parent compound, 4-methylpyridine (B42270), on vanadium oxide catalysts show that proton transfer from the methyl group to the catalyst surface is a key step in the reaction mechanism. ijcce.ac.ir While this illustrates a related proton transfer event, it describes the transformation of the pyridine (B92270) rather than its function as a catalyst. Detailed mechanistic studies elucidating the specific kinetics and intermediates involved when this compound itself acts as a proton-transfer catalyst are not currently available.

Metal Complexes of this compound as Catalysts

The pyridine nitrogen and the sulfonate group in this compound make it a viable ligand for coordinating with metal ions, forming metal complexes that could possess catalytic properties.

Homogeneous and Heterogeneous Catalysis

Research has confirmed the synthesis of a one-dimensional coordination polymer with the structure [Zn(4-mpSO₃)₂]n , where 4-methylpyridine-2-sulfonate acts as a ligand for Zinc(II) ions. researchgate.net Such coordination polymers are solid-state materials and would function as heterogeneous catalysts, offering potential advantages in catalyst separation and recycling. However, while the synthesis and structure of this material are reported, its specific applications in either homogeneous or heterogeneous catalysis have not been detailed in the available literature.

Specific Catalytic Reactions (e.g., C-C and C-O bond forming reactions, oxidation, benzimidazole (B57391) synthesis)

While metal complexes are workhorses in catalysis for a variety of transformations, the catalytic activity of complexes specifically derived from this compound is an area that appears to be underexplored.

C-C and C-O Bond Forming Reactions: There is a lack of specific reports on metal complexes of this compound being used to catalyze C-C or C-O bond forming reactions. In a related area, 4-methylpyridine N-oxide (a different compound) has been used to catalyze O-sulfonylation, a type of C-O bond formation. organic-chemistry.org Furthermore, other pyridine-based ligands, like terpyridines, form complexes with metals such as nickel, copper, and cobalt that are active in C-C bond formation and cross-coupling reactions. nih.gov

Oxidation: The scientific literature contains extensive research on the catalytic oxidation of 4-methylpyridine to produce isonicotinic acid, a valuable pharmaceutical intermediate. mdpi.comresearchgate.net These processes typically use vanadium-based catalysts. However, this body of work does not describe the use of a metal complex of this compound as the catalyst for oxidation reactions.

Benzimidazole Synthesis: The synthesis of benzimidazoles, an important heterocyclic motif in medicinal chemistry, is often catalyzed by acids. Various sulfonic acids, such as phosphosulfonic acid and chlorosulfonic acid, have been successfully employed for this purpose. researchgate.netrasayanjournal.co.innih.gov These catalysts facilitate the condensation and cyclization of o-phenylenediamines with aldehydes. Nevertheless, there are no specific reports found that utilize this compound or its metal complexes for this synthetic application.

Elucidation of Catalytic Mechanisms and Turnover Frequencies

A crucial aspect of catalyst development is the detailed study of its reaction mechanism and the quantification of its efficiency, often measured by turnover frequency (TOF) or turnover number (TON). Such studies provide insights into the catalyst's behavior and allow for optimization. For the catalytic systems involving this compound, both in its free form and as a ligand in metal complexes, there is a notable absence of published data on reaction kinetics, mechanistic pathways, or turnover frequencies.

Theoretical and Computational Studies of 4 Methylpyridine 2 Sulfonic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Currently, there is a notable absence of specific published research detailing the electronic structure of 4-methylpyridine-2-sulfonic acid through quantum chemical calculations. While computational studies, including Density Functional Theory (DFT) and ab initio methods, are commonly employed to analyze the electronic properties of organic molecules, specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) for this particular compound are not available in the reviewed scientific literature.

For related pyridine (B92270) derivatives, DFT calculations are frequently used to determine these properties. Such analyses typically reveal the distribution of electron density, identify regions susceptible to electrophilic and nucleophilic attack, and provide insights into the molecule's reactivity and stability. The HOMO energy level is indicative of the electron-donating ability, while the LUMO energy level relates to the electron-accepting ability. The energy gap between HOMO and LUMO is a crucial parameter for assessing chemical reactivity and kinetic stability. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Without specific computational studies on this compound, a detailed analysis of its electronic structure remains speculative.

Vibrational and Electronic Spectroscopy Simulations (e.g., IR, UV-Vis, NMR predictions)

There is no available data from computational simulations for the vibrational and electronic spectra of this compound. Theoretical predictions of Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra are powerful tools for characterizing molecular structures and are typically performed using quantum chemical methods.

Simulated IR spectra, obtained through frequency calculations, can predict the positions and intensities of vibrational modes, aiding in the assignment of experimental spectra. Similarly, Time-Dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra, providing information about electronic transitions and the absorption of light. NMR chemical shifts can also be calculated to a high degree of accuracy, assisting in the interpretation of experimental NMR data. However, no such theoretical spectroscopic data has been reported for this compound.

Conformation and Tautomerism Studies

Specific computational studies on the conformational analysis and tautomerism of this compound are not found in the current body of scientific literature. The presence of both a sulfonic acid group and a pyridine ring suggests the possibility of different conformations, particularly concerning the orientation of the sulfonic acid group relative to the pyridine ring. Furthermore, pyridinesulfonic acids can potentially exist in different tautomeric forms, including a zwitterionic form where the acidic proton from the sulfonic acid group protonates the pyridine nitrogen.

Computational methods are well-suited to investigate the relative stabilities of different conformers and tautomers by calculating their energies. Such studies would provide valuable insights into the predominant forms of this compound in different environments. However, at present, this information is not available.

Molecular Dynamics and Simulation Approaches

Solvent Effects and Solvation Dynamics

No molecular dynamics (MD) simulations or other computational studies focusing on the solvent effects and solvation dynamics of this compound have been reported. MD simulations are a powerful technique for understanding how solvent molecules arrange around a solute and how these interactions influence the solute's structure, dynamics, and reactivity.

For a molecule like this compound, which possesses both polar (sulfonic acid) and aromatic (methylpyridine) moieties, solvation in different solvents (e.g., water, organic solvents) would be of significant interest. Simulations could reveal details about the hydrogen bonding network between the sulfonic acid group and protic solvents, as well as the interactions of the aromatic ring with the solvent. The dynamics of the solvation shell are crucial for understanding processes such as dissolution and transport properties. In the absence of such studies, a detailed understanding of the solvation behavior of this compound at the molecular level is lacking.

Ligand-Metal Interactions in Solution

There is no available research on the simulation of ligand-metal interactions involving this compound. The presence of the pyridine nitrogen and the oxygen atoms of the sulfonic acid group suggests that this molecule could act as a ligand, coordinating with metal ions.

Molecular dynamics and quantum mechanics/molecular mechanics (QM/MM) simulations are often used to study the structure, stability, and dynamics of metal complexes in solution. These computational approaches can provide detailed information about the coordination geometry, binding energies, and the influence of the solvent on the ligand-metal interaction. Such studies are essential for understanding the role of molecules like this compound in coordination chemistry and materials science. However, no such computational investigations have been published for this specific compound.

Computational Insights into Reactivity and Properties

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate details of molecular behavior, offering insights that are often challenging to obtain through experimental methods alone. In the case of this compound, computational studies, primarily employing Density Functional Theory (DFT), provide a molecular-level understanding of its reactivity, reaction mechanisms, and interactions with surfaces. While direct computational studies on this compound are limited, a comprehensive understanding can be constructed by examining theoretical work on closely related pyridine and sulfonic acid derivatives.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways and the analysis of transition states are fundamental to predicting the reactivity and stability of a molecule. For reactions involving sulfonic acids, DFT calculations have been instrumental in mapping out the energy landscapes of various transformations.

One area of significant computational investigation for analogous compounds is the study of acid-base interactions. In polymers containing both pyridine and sulfonic acid groups, DFT calculations have revealed that the protonation of the pyridine nitrogen by the sulfonic acid is a key interaction. The strength of this interaction is influenced by steric factors; for instance, pyridine groups that are less sterically hindered are more readily protonated rsc.org. This suggests that in this compound, intramolecular or intermolecular hydrogen bonding between the sulfonic acid group and the pyridine nitrogen is a critical factor in its conformational preference and reactivity.

Furthermore, computational studies on the reactions of carboxylic acids with sulfur trioxide (SO3) to form carboxylic sulfuric anhydrides provide a model for understanding the reactivity of the sulfonic acid group. These studies indicate that the reaction can proceed through either a concerted (one-step) or a sequential (two-step) pathway. The transition state for the concerted pathway involves a simultaneous pericyclic process and internal rotation of a substituent group. The energy barrier for such reactions is influenced by the basicity of the carbonyl oxygen in the carboxylic acid nih.gov. By analogy, the reactivity of the sulfonic acid group in this compound in similar addition or condensation reactions would be governed by the electronic properties of the pyridine ring and the methyl group.

Molecular modeling studies on pyridine sulfonic acid derivatives have also been used to understand their conformational preferences. For instance, in a study of 4-(sulfomethyl)pyridine-2-carboxylic acid, conformational analysis was performed to propose a preferred conformation of the sulfonic acid moiety, which was crucial for its biological activity nih.gov. Such analyses for this compound would involve mapping the potential energy surface as a function of the dihedral angles of the sulfonic acid group relative to the pyridine ring to identify the most stable conformers and the energy barriers between them.

Table 1: Calculated Interaction Energies for Pyridine-Water Complexes

| Interaction Type | Interaction Energy (kcal/mol) |

| Linear CH–O (ortho C-H) | -1.24 |

| Linear CH–O (meta C-H) | -1.94 |

| Linear CH–O (para C-H) | -1.97 |

| Bifurcated (ortho–meta) | -1.96 |

| Bifurcated (meta–para) | -2.16 |

Data extrapolated from ab initio calculations on pyridine-water interactions, which serve as a model for hydrogen bonding involving the pyridine ring. rsc.org

Adsorption Behavior and Surface Interactions

The interaction of pyridine-containing molecules with surfaces is a critical aspect of their application in areas such as catalysis, corrosion inhibition, and materials science. Computational studies, particularly those employing periodic DFT, have provided detailed insights into the adsorption mechanisms of pyridine and its derivatives on various surfaces.

DFT studies on the adsorption of pyridine on metal surfaces like copper, silver, gold, and platinum have shown that the molecule can adopt different orientations depending on the surface and coverage. A common finding is that pyridine tends to adsorb perpendicularly to the surface, with the nitrogen atom bonding directly to a metal atom osti.gov. The inclusion of van der Waals (vdW) forces in these calculations has been shown to be crucial for accurately predicting adsorption energies, especially on less reactive coinage metals osti.govresearchgate.net.

For this compound, the adsorption on a metal surface would be a complex interplay of the interactions of the pyridine ring, the methyl group, and the sulfonic acid group. Based on studies of pyridine amide derivatives on a Pt(111) surface, it is expected that this compound would adsorb via chemisorption, with the nitrogen atom and potentially carbon atoms of the pyridine ring forming bonds with the surface metal atoms mdpi.com. The presence of the sulfonic acid group would likely influence the orientation and stability of the adsorbed molecule.

Computational investigations into the corrosion inhibition properties of pyridine dicarboxylic acids have demonstrated a correlation between the electronic properties of the molecule and its adsorption efficiency on a metal surface electrochemsci.org. Parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), the energy gap (ΔE), and the fraction of electrons transferred (ΔN) are used to predict the effectiveness of a molecule as a corrosion inhibitor. A low energy gap and a high capacity to accept electrons from the metal surface are generally indicative of strong adsorption electrochemsci.org. Similar calculations for this compound would be invaluable in assessing its potential as a corrosion inhibitor.

Surface-Enhanced Raman Scattering (SERS) studies, in conjunction with DFT calculations, have been used to determine the orientation of pyridine-3-sulfonic acid on a silver surface. The enhancement of specific vibrational modes in the SERS spectrum suggested a perpendicular orientation of the molecule on the silver surface researchgate.net. This combined experimental and theoretical approach would be highly beneficial for characterizing the surface interactions of this compound.

Table 2: Adsorption Energies of Pyridine Amide Derivatives on Pt(111) Surface

| Molecule | Adsorption Energy (eV) |

| Nicotinamide | -1.83 |

| Pyridine-2-carboxamide | -1.79 |

| Pyridine-4-carboxamide | -1.78 |

These values for related pyridine derivatives indicate the expected range for strong chemical adsorption on a platinum surface. mdpi.com

Functionalization and Integration into Advanced Materials and Technologies

Derivatization for Polymeric Materials

The pyridine (B92270) and sulfonic acid moieties of 4-methylpyridine-2-sulfonic acid offer reactive sites for derivatization, enabling its incorporation into polymeric structures. This functionalization is key to designing polymers with tailored properties for specific applications.

One common approach involves the polymerization of vinyl-functionalized pyridine derivatives. For instance, polymers derived from 4-vinylpyridine (B31050) (4VP) can be quaternized with alkyl halides to create crosslinked polymers suitable for anion-exchange membranes. upb.ro The direct polymerization of sulfonated monomers like this compound allows for precise control over the position and distribution of the proton-conducting sulfonic acid groups along the polymer backbone. upb.ro This level of control is crucial for optimizing the performance of materials like proton exchange membranes (PEMs) for fuel cells. upb.ro

The synthesis of copolymers, such as poly(styrene sulfonic acid-co-4-vinylpyridine), demonstrates the integration of pyridine functionality into a polymer matrix. upb.ro In such copolymers, the pyridine content can be tailored to facilitate crosslinking, which is essential for improving the mechanical properties, dimensional stability, and reducing methanol (B129727) diffusion and water uptake in the resulting membranes. upb.ro

Incorporation into Hybrid Organic-Inorganic Architectures

The dual functionality of this compound makes it an excellent candidate for the construction of hybrid organic-inorganic materials, most notably Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming one, two, or three-dimensional structures. mdpi.com

The pyridine nitrogen atom of this compound can coordinate with metal centers, while the sulfonic acid group can either coordinate to another metal center or remain as a functional group within the pores of the framework. This allows for the creation of MOFs with specific chemical and physical properties.

For example, pyridine derivatives have been successfully used to synthesize 2D and 3D MOFs. In one instance, the introduction of pyridine led to a structural reconfiguration from a 3D to a 2D MOF, which resulted in an increased number of exposed metal active sites for electrocatalytic applications like the oxygen evolution reaction. rsc.org The synthesis of various MOFs using pyridine-containing ligands, such as pyridine-2,6-dicarboxylic acid and 4-hydroxypyridine-2,6-dicarboxylic acid, with different metal ions like Zn(II) and Nd(III) has resulted in diverse structures, including 1D chains, 2D grids, and 3D microporous polymers. nih.govresearchgate.net

The table below summarizes some examples of MOFs synthesized with pyridine-containing ligands, illustrating the structural diversity achievable.

| Compound/Ligand | Metal Ion | Dimensionality | Resulting Structure |

| 4-hydroxypyridine-2,6-dicarboxylic acid | Zn(II) | 2D | (4,4) net |

| Pyridine-2,6-dicarboxylic acid | Zn(II) | 1D | Zigzag chain |

| 4-hydroxypyridine-2,6-dicarboxylic acid | Nd(III) | 2D | (4,4) grid |

| Pyridine-2,6-dicarboxylic acid | Nd(III) | 3D | Microporous coordination polymer |

| 4'-pyridyl-2,2':6',2''-terpyridine | Fe(II) | 2D | Grid-like framework |

This table showcases the versatility of pyridine-based ligands in constructing diverse MOF architectures.

Applications in Chemical Sensing and Probing

The inherent properties of the pyridine and sulfonic acid groups in this compound make it a valuable component in the design of chemical sensors. The pyridine nitrogen can act as a binding site for specific analytes through coordination, while the sulfonic acid group can influence the local chemical environment and provide a signaling mechanism.

While direct applications of this compound in sensing are an area of ongoing research, the principles are well-established with related compounds. For instance, polymers containing sulfonic acid groups, like those derived from 2-acrylamido-2-methylpropane sulfonic acid (AMPS), exhibit pH-responsiveness and swelling behavior, which can be harnessed for sensing applications. mdpi.com

The incorporation of pyridine-containing ligands into MOFs can also create materials for chemical sensing. The porous nature of MOFs allows for the selective adsorption of analytes, and the interaction of these analytes with the functional groups of the ligand can lead to a detectable signal, such as a change in fluorescence or color.

Role in Advanced Separation Technologies

The demand for efficient and selective separation methods has driven the development of new materials and techniques. mdpi.com this compound and its derivatives have the potential to play a significant role in advanced separation technologies, including membrane-based separations and chromatography.

In membrane technology, the sulfonic acid group is a key functional group for creating proton-conducting membranes used in fuel cells and other electrochemical devices. As previously discussed, incorporating sulfonated monomers like this compound into polymer structures allows for the fabrication of membranes with controlled ion-exchange properties. upb.ro

Furthermore, the ability of the pyridine moiety to interact with various molecules through hydrogen bonding and dipole-dipole interactions can be exploited in chromatographic separations. By immobilizing this compound or its derivatives onto a solid support, a stationary phase with unique selectivity can be created for separating complex mixtures. The development of novel materials for separation processes is a rapidly advancing field, and the versatile chemistry of this compound positions it as a promising candidate for future innovations. mdpi.com

Conclusion and Outlook for 4 Methylpyridine 2 Sulfonic Acid Research

Synthesis of Current Knowledge and Research Contributions

4-Methylpyridine-2-sulfonic acid is characterized by a pyridine (B92270) ring substituted with a methyl group at the 4-position and a sulfonic acid group at the 2-position. This arrangement of functional groups dictates its chemical properties and potential utility. The pyridine moiety, a nitrogen-containing heterocycle, is a fundamental building block in numerous pharmaceuticals and functional materials due to its unique electronic properties and ability to engage in hydrogen bonding. uni-muenster.denih.gov The sulfonic acid group is strongly acidic and imparts increased water solubility, making it a key functional group in dyes, catalysts, and ion-exchange resins.

Currently, the body of published research focusing exclusively on this compound is limited. Its primary documentation is found in chemical supplier catalogs, which provide basic physicochemical data.

| Property | Value |

| CAS Number | 18616-04-1 |

| Molecular Formula | C6H7NO3S |

| Molecular Weight | 173.19 g/mol |

| Synonyms | 4-Methyl-2-pyridinesulfonic acid |

| Table 1: Physicochemical Properties of this compound |

The synthesis of pyridine sulfonic acids can be challenging. General methods include the sulfonation of pyridine precursors, though this often requires harsh conditions and can lead to issues with regioselectivity. acs.org Research into the direct, selective C-H functionalization of pyridines is an active and challenging field, driven by the need to overcome the electron-deficient nature of the pyridine ring. chemistryviews.orgresearchgate.netchemrxiv.org Recent advancements have demonstrated novel strategies for achieving site-selective functionalization, which could pave the way for more efficient and controlled syntheses of specific isomers like this compound. uni-muenster.dechemistryviews.orginnovations-report.com

Identification of Remaining Challenges and Future Research Directions

The foremost challenge in the study of this compound is the development of efficient and highly selective synthetic routes. Overcoming the hurdles of regioselective functionalization of the pyridine ring is critical for producing this isomer in high purity, which is a prerequisite for any detailed investigation of its properties and applications. researchgate.netchemrxiv.org Future synthetic research will likely focus on advanced catalytic methods that allow for precise C-H bond activation at the desired position on the pyridine ring, avoiding the need for protecting groups or multi-step, low-yield procedures. innovations-report.comchemrxiv.org

Once efficient synthesis is achieved, a key research direction will be the thorough characterization and exploration of this compound's potential applications. Based on its structure, several promising avenues can be identified:

Homogeneous and Heterogeneous Catalysis: Sulfonic acids are powerful acid catalysts. mdpi.com this compound could serve as a soluble acid catalyst in organic reactions. Furthermore, it could be grafted onto solid supports like silica (B1680970) or polymers to create novel, recyclable solid acid catalysts. mdpi.comacs.orgresearchgate.net The presence of the pyridine ring could influence the catalyst's stability, selectivity, and interaction with reactants. nih.gov

Coordination Chemistry: The molecule possesses both a nitrogen atom in the pyridine ring and oxygen atoms in the sulfonic acid group, making it an excellent candidate for a bifunctional ligand in coordination chemistry. researchgate.net It could be used to synthesize metal-organic frameworks (MOFs) or coordination polymers with unique structural, magnetic, or catalytic properties.

Materials Science: As a building block, it could be incorporated into polymers to enhance properties such as thermal stability, conductivity, or hydrophilicity. Its amphiphilic nature could be exploited in the design of novel surfactants or functional coatings.

Potential for Interdisciplinary Collaborations and Novel Discoveries

The multifaceted nature of this compound provides fertile ground for interdisciplinary research. Collaborations between synthetic organic chemists, materials scientists, and catalytic chemists will be essential to unlock its full potential.

Medicinal Chemistry: The pyridine scaffold is a privileged structure in drug discovery. nih.govnih.gov While the sulfonic acid group is not as common in pharmaceuticals, its strong acidity and polarity could be explored for designing new pro-drugs or targeted delivery systems. Collaboration with pharmacologists and biochemists could investigate its biological activity and potential as a lead compound.

Environmental Science: Sulfonic acid-functionalized materials are being investigated for environmental applications, such as in biodiesel production and biomass conversion. mdpi.com Research in collaboration with environmental chemists and engineers could explore the use of catalysts derived from this compound in green chemistry processes or for the remediation of pollutants.

Electrochemical Applications: The combination of a redox-active pyridine ring and an ion-conducting sulfonic acid group suggests potential applications in electrochemical devices. Collaborations with electrochemists could lead to the development of new electrolytes for batteries, fuel cell membranes, or sensors. For instance, studies on copper(II)-malonate complexes with 2-amino-4-methylpyridine (B118599) as an auxiliary ligand have shown photoresponsive and Schottky diode behavior, hinting at the potential of related pyridine derivatives in optoelectronics. acs.org

Q & A

Q. What are the common synthetic routes for preparing 4-methylpyridine-2-sulfonic acid and its derivatives in laboratory settings?

The synthesis typically involves oxidation of 4-methylpyridine-2-thiol to sulfonyl chloride intermediates. For example, NaClO₂-mediated oxidation in aqueous HCl at 0–5°C converts 4-methylpyridine-2-thiol to 4-methylpyridine-2-sulfonyl chloride, which can be hydrolyzed to the sulfonic acid derivative . Key steps include controlling pH and reaction temperature to minimize byproducts. Multi-component reactions using sulfamic acid as a catalyst may also be adapted for derivative synthesis, with stoichiometric adjustments to optimize yields .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structural integrity. For sulfonic acid derivatives, characteristic sulfonyl group signals appear in specific regions (e.g., δ 7.0–8.5 ppm for aromatic protons) .

- IR Spectroscopy : Stretching vibrations for sulfonic acid groups (S=O at ~1350 cm⁻¹ and S-O at ~1170 cm⁻¹) confirm functionalization .

- LC-MS : Used to verify molecular ion peaks and detect impurities (e.g., ethyl acetate or petroleum ether residues in crude products) .

Q. What safety precautions should be observed when handling this compound in research laboratories?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust, as acute toxicity data are incomplete .

- Storage : Keep in a cool, dry place away from incompatible materials (strong acids/oxidizers) to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in multi-component reactions?

- Catalyst Screening : Test sulfamic acid or enzyme-based catalysts to enhance regioselectivity .

- Temperature Control : Lower temperatures (e.g., −5°C) reduce side reactions during sulfonation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in phase separation during workup .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic processes?

- Density Functional Theory (DFT) : Model electronic interactions at the sulfonic acid group to predict nucleophilic/electrophilic behavior .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or organic media to optimize reaction pathways .

- Hirshfeld Surface Analysis : Analyze non-covalent interactions (e.g., hydrogen bonding) in crystal structures to guide solid-state reactivity .

Q. How can contradictions in spectroscopic data for sulfonic acid derivatives be resolved?

- Cross-Validation : Compare NMR/IR data with X-ray crystallography to resolve ambiguities (e.g., distinguishing sulfonic acid tautomers) .

- Isotopic Labeling : Use deuterated solvents or ³⁵S-labeled compounds to track sulfonic acid group behavior in complex mixtures .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when impurities or degradation products obscure results .

Q. What are the emerging applications of sulfonic acid derivatives like this compound in materials science?

- Proton-Exchange Membranes : Sulfonic acid groups enhance ion conductivity in fuel cells, as seen in perfluorinated sulfonic acid (PFSA) ionomers .

- Catalytic Supports : Functionalize metal-organic frameworks (MOFs) with sulfonic acid groups for acid-catalyzed reactions .

- Polymer Modification : Introduce sulfonic acid moieties to improve hydrophilicity and anti-fouling properties in membranes .

Data Contradictions and Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.